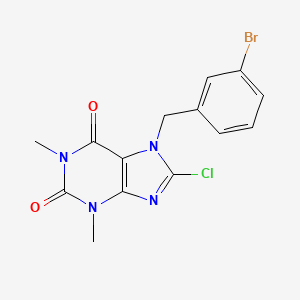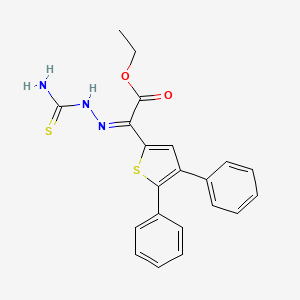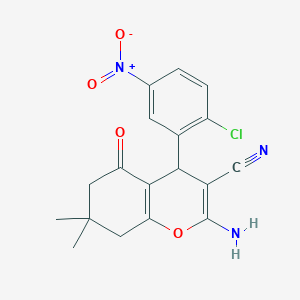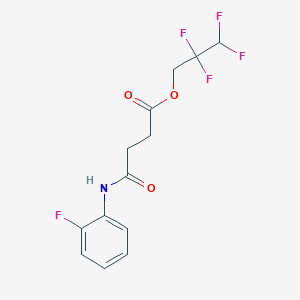![molecular formula C26H21N3O3S2 B11104278 2-[6-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzothiazol-2-ylsulfanyl]-N-(2,4,6-trimethyl-phenyl)-acetamide](/img/structure/B11104278.png)
2-[6-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzothiazol-2-ylsulfanyl]-N-(2,4,6-trimethyl-phenyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-MESITYLACETAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including isoindole, benzothiazole, and mesitylacetamide, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-MESITYLACETAMIDE typically involves multi-step organic reactions The process begins with the preparation of the isoindole and benzothiazole intermediates, which are then coupled through a sulfanyl linkage
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and scalability. Advanced techniques like continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-MESITYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the sulfanyl linkage.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole or isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[6-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-MESITYLACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{[6-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-MESITYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, the benzothiazole moiety may interact with protein kinases, while the isoindole group could inhibit certain enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N-(7-{[6-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)HEXANOYL]AMINO}HEPTYL)HEXANAMIDE
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-acetyl chloride
Uniqueness
2-{[6-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-MESITYLACETAMIDE stands out due to its combination of isoindole, benzothiazole, and mesitylacetamide groups, which confer unique chemical reactivity and potential biological activity. This distinct structure makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H21N3O3S2 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C26H21N3O3S2/c1-14-10-15(2)23(16(3)11-14)28-22(30)13-33-26-27-20-9-8-17(12-21(20)34-26)29-24(31)18-6-4-5-7-19(18)25(29)32/h4-12H,13H2,1-3H3,(H,28,30) |
InChI Key |
HTZPOCDZOVFZKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylene]acetohydrazide](/img/structure/B11104198.png)



![{[Acetyl(prop-2-en-1-yl)amino]methyl}phosphinate](/img/structure/B11104239.png)
![1-(4-fluorophenyl)-N-[2-(3-methylphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11104250.png)
![2-{[6-Amino-3,5-dicyano-4-(propan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11104260.png)
![N-{(1E)-3-{(2E)-2-[(4,5-dibromofuran-2-yl)methylidene]hydrazinyl}-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11104263.png)
![N'-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11104268.png)
![N-(3-bromophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11104275.png)



![N'-[(E)-(4,5-Dimethoxy-2-nitrophenyl)methylidene]-2-methylbenzohydrazide](/img/structure/B11104293.png)
